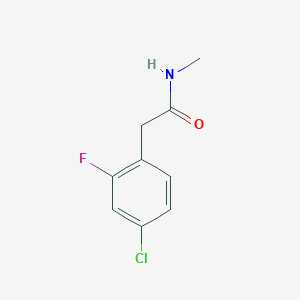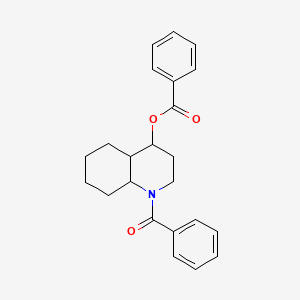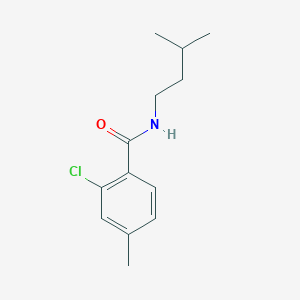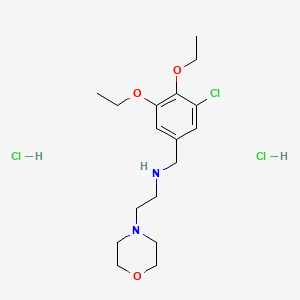
2-(4-chloro-2-fluorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluorophenyl)-N-methylacetamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. CFM-2 is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation.
Mecanismo De Acción
2-(4-chloro-2-fluorophenyl)-N-methylacetamide blocks the TRPV1 channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to stimuli such as heat, capsaicin, and acid, which are known activators of the TRPV1 channel. By blocking the TRPV1 channel, this compound reduces the influx of calcium ions into the cell, which leads to a decrease in the release of neurotransmitters and neuropeptides that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. This compound has also been shown to inhibit the growth of cancer cells that express the TRPV1 channel. These effects are attributed to the blockade of the TRPV1 channel by this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chloro-2-fluorophenyl)-N-methylacetamide in lab experiments is its potency and specificity for the TRPV1 channel. This compound has been shown to be a more potent inhibitor of the TRPV1 channel than other TRPV1 antagonists such as capsazepine and SB-366791. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
2-(4-chloro-2-fluorophenyl)-N-methylacetamide has the potential to be developed as a therapeutic agent for the treatment of pain, inflammation, and cancer. Future research could focus on the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Additionally, the role of TRPV1 in other physiological and pathological conditions such as diabetes, obesity, and neurodegenerative diseases could be investigated using this compound as a tool.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-methylacetamide involves the reaction of 4-chloro-2-fluoroaniline with N-methylacetamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields this compound as a white solid.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-fluorophenyl)-N-methylacetamide has been extensively used in scientific research as a tool to study the TRPV1 channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the sensation of pain and inflammation. This compound has been shown to block the TRPV1 channel, which makes it a useful tool to study the role of TRPV1 in various physiological and pathological conditions such as pain, inflammation, and cancer.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVJQBKZYRDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
![3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5418753.png)
![4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5418781.png)
![3-imino-3-(1-piperidinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5418788.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)
![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5418805.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)
![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)

